molecular formula C22H22FN5O2 B2699936 N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1235066-11-1

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Numéro de catalogue: B2699936
Numéro CAS: 1235066-11-1
Poids moléculaire: 407.449
Clé InChI: BHKLHFINZVMMEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radioligands for Peripheral Benzodiazepine Receptors

The novel quinoline-2-carboxamide derivatives, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have been labeled as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds demonstrated high specific binding to PBR in various organs in rat models, suggesting their promise for PBR imaging in vivo, which could enhance diagnostic capabilities for various neurological conditions (Matarrese et al., 2001).

Inotropic Evaluation for Cardiac Function

A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides was synthesized and evaluated for positive inotropic activity. These compounds, particularly 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, showed favorable activity in increasing stroke volume in isolated rabbit-heart preparations, suggesting potential applications in the treatment of heart failure (Ji-Yong Liu et al., 2009).

Bifunctional Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists

The compound THRX-198321, a single molecule with both muscarinic acetylcholine receptor (mAChR) antagonist and β2-adrenoceptor (β2AR) agonist moieties, showed high affinity and potent activities for both receptors. This bifunctional approach suggests a novel therapeutic strategy for treating diseases such as chronic obstructive pulmonary disease (COPD), combining bronchodilator and anti-inflammatory effects in a single molecule (Steinfeld et al., 2011).

Chemosensors for Metal Ion Detection

A new chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions was developed, demonstrating the potential of quinoline derivatives in environmental and biological monitoring. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, allowing for the detection and quantification of Zn2+ with high sensitivity and specificity, which could be crucial for medical diagnostics and environmental monitoring (Park et al., 2015).

Antitumor Agents

Novel 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties showed promising activity against a wide range of cancer lines. These compounds, especially those with N-methylpiperazine substituents, exhibited significant cytotoxic effects against human lung adenocarcinoma cells, suggesting their potential as new anticancer agents. The mechanism of their cytotoxic effect may be associated with cell cycle arrest and induction of mitochondrial apoptosis, highlighting the therapeutic potential of quinoline derivatives in oncology (Mamedov et al., 2022).

Propriétés

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c23-16-5-7-17(8-6-16)26-22(30)28-11-9-15(10-12-28)13-25-21(29)20-14-24-18-3-1-2-4-19(18)27-20/h1-8,14-15H,9-13H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKLHFINZVMMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.